molecular formula C20H26N6O B5242704 N-cyclopentyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine

N-cyclopentyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine

Cat. No. B5242704
M. Wt: 366.5 g/mol
InChI Key: BLIMDQKPTVIKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling pathways of cytokine receptors, which play a role in immune cell activation and proliferation. CP-690,550 has been studied extensively for its potential therapeutic applications in various immune-mediated diseases.

Mechanism Of Action

N-cyclopentyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine selectively inhibits JAK3, which is involved in the signaling pathways of cytokine receptors. The inhibition of JAK3 leads to the suppression of cytokine signaling and subsequent immune cell activation and proliferation. This results in the suppression of the immune response, which is beneficial for the treatment of immune-mediated diseases.

Biochemical And Physiological Effects

N-cyclopentyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ) in vitro and in vivo. This reduction in cytokine levels leads to the suppression of the immune response, which is beneficial for the treatment of immune-mediated diseases. N-cyclopentyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine has also been shown to reduce the levels of autoantibodies in animal models of rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

N-cyclopentyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-cyclopentyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine has a high selectivity for JAK3, which reduces the potential for off-target effects. However, N-cyclopentyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine has limitations for lab experiments as well. It is a potent inhibitor of JAK3, which can lead to toxicity in vivo. N-cyclopentyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine also has a short half-life, which requires frequent dosing in animal models.

Future Directions

There are several future directions for the research and development of N-cyclopentyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine. One potential direction is the optimization of the dosing regimen to reduce toxicity and improve efficacy in vivo. Another direction is the development of more selective inhibitors of JAK3 that have fewer off-target effects. N-cyclopentyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine could also be studied in combination with other immunomodulatory agents to improve the treatment of immune-mediated diseases. Finally, the potential therapeutic applications of N-cyclopentyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine in other diseases such as cancer and neuroinflammatory disorders could be explored.

Synthesis Methods

N-cyclopentyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine is synthesized through a multi-step process that involves the reaction of 2-pyridinamine with cyclopentyl isocyanate to form N-cyclopentyl-2-pyridinamine. This intermediate is then reacted with 4-(2-pyrimidinyl)-1,4-diazepane-1-carboxylic acid to form N-cyclopentyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine. The synthesis of N-cyclopentyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine has been optimized to achieve high yields and purity.

Scientific Research Applications

N-cyclopentyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine has been extensively studied for its potential therapeutic applications in immune-mediated diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The inhibition of JAK3 by N-cyclopentyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine leads to the suppression of cytokine signaling and subsequent immune cell activation and proliferation. This makes N-cyclopentyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine a promising candidate for the treatment of these diseases.

properties

IUPAC Name

[6-(cyclopentylamino)pyridin-3-yl]-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O/c27-19(16-7-8-18(23-15-16)24-17-5-1-2-6-17)25-11-4-12-26(14-13-25)20-21-9-3-10-22-20/h3,7-10,15,17H,1-2,4-6,11-14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIMDQKPTVIKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC=C(C=C2)C(=O)N3CCCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.